Repaglinide - 135062-02-1

Repaglinide

Catalog Number: EVT-280064
CAS Number: 135062-02-1
Molecular Formula: C27H36N2O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Repaglinide is a non-sulfonylurea hypoglycemic agent [ [] https://www.semanticscholar.org/paper/53bf5cd9c7a1380fc55a4c17d8aa5e3da0f8b4ea ] belonging to the meglitinide class of drugs [ [] https://www.semanticscholar.org/paper/008f20febea9ed725363a4b4c82a23358fa83093 ]. It is classified as a prandial glucose regulator, designed to normalize mealtime glucose excursions [ [] https://www.semanticscholar.org/paper/023928d400f7d15c1832a7c75ae599dcf6262255 ]. In scientific research, repaglinide is used to study insulin secretion, pancreatic beta-cell function, and drug interactions involving cytochrome P450 enzymes.

Future Directions
  • Personalized Medicine: Further research on the influence of genetic polymorphisms, such as CYP2C8*3 and SLCO1B1 variants, on repaglinide pharmacokinetics and pharmacodynamics is needed to personalize therapy and minimize interindividual variability in drug response [ [, , ] https://www.semanticscholar.org/paper/18c067aeef2abfa55bc07ea86aeb5ec59195efdf, https://www.semanticscholar.org/paper/64815b01d2b0f555131ff362eb70f06ef7bf6efd, https://www.semanticscholar.org/paper/6c6d17131b17a0b857a99603baa57d5b9fa3e0ab ].
  • Novel Drug Delivery Systems: Continued efforts are necessary to develop innovative drug delivery systems that overcome the limitations of repaglinide's low aqueous solubility, improve its bioavailability, and enhance patient compliance [ [, , , , ] https://www.semanticscholar.org/paper/00003797ed85ded19adf6f6ed393062780be4b2e, https://www.semanticscholar.org/paper/32ae409a3349a2dc3073ff3b2754724fe7a463c7, https://www.semanticscholar.org/paper/238c942238a8fec750eeb6d17a5c7fb645c8ed24, https://www.semanticscholar.org/paper/2a9c50b4c8c9f34d3cc7f517709c676c5e32940b, https://www.semanticscholar.org/paper/7a42987dcbcc0193f0f6265213ca0eb0f924ad03 ].
  • Combination Therapies: Investigating the efficacy and safety of repaglinide in combination with other antidiabetic agents, particularly those with complementary mechanisms of action, remains an active area of research [ [, , ] https://www.semanticscholar.org/paper/34de2dc3fe52ca314d27fe4fd4060dfd54af7a75, https://www.semanticscholar.org/paper/61942d60479b9e486970b5de4439849d1242426d, https://www.semanticscholar.org/paper/008f20febea9ed725363a4b4c82a23358fa83093 ].
Synthesis Analysis

The synthesis of repaglinide has been a subject of various studies aimed at improving yield and reducing costs. A notable method involves the reaction of the (S)-amine with a protected carboxylic acid in the presence of pivaloyl chloride and a base. The general steps are as follows:

  1. Reactants: The (S)-amine is reacted with a protected carboxylic acid.
  2. Conditions: The reaction is typically conducted in an organic solvent at elevated temperatures (60–65 °C).
  3. Base: An inorganic base such as sodium hydroxide is added to facilitate the reaction.
  4. Product Isolation: After completion, the mixture is cooled, and pH adjustments are made to precipitate crystalline repaglinide, which is then filtered and dried.

This method emphasizes efficiency, achieving yields around 94% with high purity (99.5% by HPLC) while avoiding complex purification steps like chromatography .

Molecular Structure Analysis

The molecular structure of repaglinide can be described as follows:

  • Molecular Formula: C2727H3636N22O44
  • Molecular Weight: Approximately 462.58 g/mol
  • Structural Features:
    • The compound contains a benzoic acid moiety, an ethoxy group, and a piperidine-derived side chain.
    • The stereochemistry at the chiral center contributes to its biological activity.

X-ray crystallography studies have revealed that the compound forms dimers through hydrogen bonding, which influences its solid-state properties .

Chemical Reactions Analysis

Repaglinide undergoes several chemical reactions during its synthesis and metabolism:

  1. Condensation Reactions: The primary synthetic route involves condensation between the (S)-amine and the carboxylic acid derivative.
  2. Hydrolysis: During synthesis, hydrolysis reactions may occur when removing protecting groups or during purification processes.
  3. Metabolic Reactions: In vivo, repaglinide is metabolized primarily by the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

These reactions are critical for both the synthesis of repaglinide and its pharmacokinetic profile .

Mechanism of Action

Repaglinide acts as an insulin secretagogue, primarily through the following mechanism:

  • Binding to SUR1: Repaglinide binds to the sulfonylurea receptor (SUR1) on pancreatic beta cells.
  • Closure of ATP-dependent Potassium Channels: This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane.
  • Calcium Influx and Insulin Release: Depolarization triggers calcium influx through voltage-gated calcium channels, stimulating insulin secretion.

This mechanism allows repaglinide to effectively lower postprandial blood glucose levels, with studies indicating a significant reduction in glucose levels following meals .

Physical and Chemical Properties Analysis

Repaglinide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

The compound's solubility profile affects its bioavailability and therapeutic efficacy .

Applications

Repaglinide is primarily used in clinical settings for managing Type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: It can be used alone or in conjunction with other antihyperglycemic agents like metformin.
  • Postprandial Glucose Control: Due to its rapid onset of action, it is particularly effective for controlling blood sugar spikes after meals.
  • Patient Populations: It has shown efficacy in patients with chronic kidney disease due to its favorable pharmacokinetics.

Pharmacological Mechanisms of Action

Insulin Secretagogue Activity via Pancreatic β-Cell Modulation

Repaglinide is a member of the meglitinide class of insulin secretagogues, characterized by its rapid onset and short duration of action. It exerts glucose-lowering effects by directly stimulating insulin release from pancreatic β-cells. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on β-cell membranes [1] [4]. This binding triggers a cascade of events: closure of KATP channels, membrane depolarization, opening of voltage-dependent calcium (Ca2+) channels, and subsequent Ca2+ influx. The rise in intracellular Ca2+ concentrations ultimately induces exocytosis of insulin-containing granules [6] [10].

Unlike sulfonylureas, repaglinide’s insulinotropic activity is strictly dependent on the presence of glucose. In vitro studies demonstrate negligible insulin secretion at low glucose concentrations (<3 mmol/L), with maximal activity observed at intermediate levels (3–10 mmol/L). At very high glucose concentrations (>15 mmol/L), repaglinide does not further augment glucose-stimulated insulin secretion, indicating a physiological ceiling effect [1] [5]. This mechanism minimizes insulin release during fasting states, reducing hypoglycemia risk.

Glucose-Dependent Potassium Channel Regulation

The glucose dependency of repaglinide arises from its interaction with intracellular metabolic pathways. Glucose metabolism in β-cells increases the ATP/ADP ratio, promoting KATP channel closure. Repaglinide amplifies this effect by binding to SUR1 with higher affinity under elevated glucose conditions. Research shows a 16-fold increase in repaglinide’s potency (EC50 reduction from 14 µM to 0.9 µM) when glucose concentrations rise from 3 mM to 16 mM [5]. This dynamic interaction ensures that insulin secretion aligns closely with postprandial glucose excursions.

Table 1: Glucose-Dependent Potency of Repaglinide

Glucose Concentration (mM)EC50 (µM)Potency Increase vs. 3 mM Glucose
314.01x (baseline)
82.36x
160.916x

Data derived from isolated rat islet studies [5]

Comparative Analysis with Sulfonylureas: Selectivity and Binding Kinetics

Binding Site Selectivity

Although both repaglinide and sulfonylureas target SUR1, they occupy distinct binding sites. Repaglinide binds to a high-affinity site (KD = 3.6 nM) on the SUR1 subunit, which differs from the primary glibenclamide-binding site (KD = 25 nM). Competitive binding assays reveal that repaglinide’s affinity for its site is 150-fold higher than for the classic sulfonylurea site, while glibenclamide shows 40-fold lower affinity for the repaglinide site [6]. This selectivity may explain differences in clinical effects.

Kinetics and Duration of Action

Repaglinide exhibits faster association and dissociation kinetics compared to sulfonylureas. Its dissociation half-life from SUR1 is <10 seconds, whereas glibenclamide remains bound for >1 hour [6]. This translates to a shorter duration of insulin secretion (4–6 hours vs. 12–24 hours for sulfonylureas), enabling meal-specific dosing [1] [8]. Clinically, this kinetic profile reduces prolonged hypoglycemia risk, particularly in elderly patients [2] [7].

Effects on Glucose Sensitivity

In vitro studies using perfused rat islets demonstrate that repaglinide enhances β-cell sensitivity to glucose. It shifts the dose-response curve for glucose-stimulated insulin secretion (GSIS) to the left, reducing the EC50 for glucose by 1.7 mM. In contrast, sulfonylureas like glyburide may impair GSIS or show no significant effect on glucose sensitivity [5]. This difference suggests repaglinide may preserve β-cell responsiveness during long-term therapy.

Table 2: Molecular and Functional Comparison with Sulfonylureas

PropertyRepaglinideSulfonylureas (e.g., Glibenclamide)
Primary Binding SiteHigh-affinity SUR1 siteClassic sulfonylurea site
Binding KD3.6 nM (own site)25 nM (own site)
Dissociation Half-life<10 seconds>60 minutes
Effect on GSIS EC50Decreases by 1.7 mMNo change or increase
Glucose DependencyStrongModerate to weak

Data synthesized from [1] [5] [6]

Properties

CAS Number

135062-02-1

Product Name

Repaglinide

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1

InChI Key

FAEKWTJYAYMJKF-QHCPKHFHSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Solubility

67.9 [ug/mL] (The mean of the results at pH 7.4)
2.94e-03 g/L

Synonyms

2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
2-ethoxy-N-(alpha-(2-methyl-1-propyl)-2-piperidinobenzyl)-4-carbamoylmethylbenzoic acid
AG-EE 388
AG-EE 388 ZW
AG-EE 623 ZW
GlucoNorm
NovoNorm
Prandin
repa-glinide
repaglinide
repaglinide, (+-)-isome

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.